acetic acid CAS No. 717904-41-1](/img/structure/B3151655.png)

[4-(2-Hydroxyethyl)piperazin-1-yl](oxo)acetic acid

Vue d'ensemble

Description

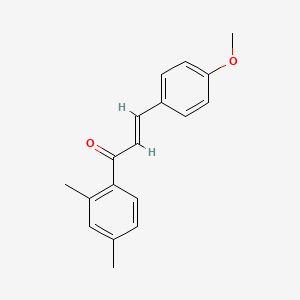

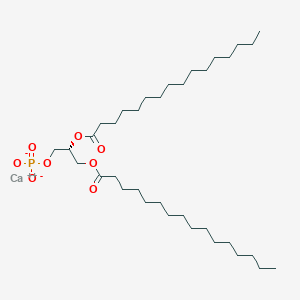

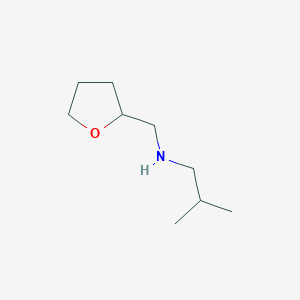

“4-(2-Hydroxyethyl)piperazin-1-ylacetic acid” is a chemical compound with the molecular formula C8H16N2O3 . It is also known by other names such as 1-Piperazineacetic acid, 4-(2-hydroxyethyl)- .

Molecular Structure Analysis

The molecular structure of “4-(2-Hydroxyethyl)piperazin-1-ylacetic acid” consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 188.224 Da and the monoisotopic mass is 188.116089 Da .Physical and Chemical Properties Analysis

“4-(2-Hydroxyethyl)piperazin-1-ylacetic acid” has a molar mass of 238.30 g/mol . It has a density of 1.44 g/cm3 at 1013 hPa and 20 °C . The compound has a melting point of 210 - 215 °C . It is soluble in water with a solubility of 703.6 g/l .Applications De Recherche Scientifique

Synthesis and Characterization

- Novel esters of 2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid were synthesized, demonstrating a method for producing compounds with potential bioactivity (Acharyulu et al., 2009).

- Research on the conformational study of a piperazine derivative provided insights into the structural properties of bacterial efflux pump inhibitors, highlighting the chemical's role in combating multidrug-resistant bacteria (Żesławska et al., 2017).

- A practical synthesis approach was outlined for differentially protected 2-(hydroxymethyl)piperazines, illustrating the utility of these compounds in the development of biologically active substances and chemical libraries (Gao & Renslo, 2007).

Biological Activities and Applications

- Piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids were found to exhibit significant antihelminthic activity, outperforming standard treatments in some cases (Mavrova et al., 2006).

- The synthesis and evaluation of pyrimidine-piperazine-chromene and -quinoline conjugates demonstrated notable estrogen receptor binding affinity and molecular docking, indicating potential for anti-proliferative activities against cancer cell lines (Parveen et al., 2017).

- Antimicrobial activity was observed in novel fluoroquinolone derivatives featuring the piperazine moiety, underscoring the importance of structural modification in enhancing antibacterial and antifungal properties (Srinivasan et al., 2010).

Mécanisme D'action

Target of Action

The primary target of 4-(2-Hydroxyethyl)piperazin-1-ylacetic acid, also known as HEPES, is the hydrogen ion concentration in biological systems . It acts as a zwitterionic buffer substance, maintaining a stable pH environment, which is crucial for various biochemical reactions .

Mode of Action

HEPES interacts with hydrogen ions in the solution, absorbing excess H+ ions when the pH decreases (becomes more acidic) and releasing H+ ions when the pH increases (becomes more basic) . This buffering action helps to maintain a relatively constant pH, ensuring the optimal functioning of biological systems .

Pharmacokinetics

As a buffering agent, its bioavailability would largely depend on its concentration in the solution and the presence of other ions that might affect its buffering capacity .

Result of Action

The primary molecular effect of HEPES is the stabilization of the pH environment. This stabilization is crucial at the cellular level, as many cellular functions, including enzymatic reactions, protein synthesis, and cellular respiration, require a stable pH to function optimally .

Action Environment

The action, efficacy, and stability of HEPES can be influenced by various environmental factors. These include the concentration of other ions in the solution, temperature, and the presence of biological molecules that might interact with HEPES .

Propriétés

IUPAC Name |

2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c11-6-5-9-1-3-10(4-2-9)7(12)8(13)14/h11H,1-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBUFXWJBRTBBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601235806 | |

| Record name | 4-(2-Hydroxyethyl)-α-oxo-1-piperazineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717904-41-1 | |

| Record name | 4-(2-Hydroxyethyl)-α-oxo-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717904-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Hydroxyethyl)-α-oxo-1-piperazineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride](/img/structure/B3151638.png)

![Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3151680.png)